molecular formula C8H19NO4 B097872 2,2'-[[2-(2-Hydroxyethoxy)ethyl]imino]bisethanol CAS No. 17626-34-5

2,2'-[[2-(2-Hydroxyethoxy)ethyl]imino]bisethanol

Cat. No. B097872
CAS RN: 17626-34-5
M. Wt: 193.24 g/mol
InChI Key: JIQBWPFLOVGXMI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves the reaction of certain precursors under specific conditions. For instance, the synthesis of bis-(2-hydroxyl) ethyl tetrasulfide involves reacting sulfur monochloride with 2-mercaptoethanol in petroleum ether at 0°C, with a reaction time of 4 hours and an optimum molar ratio of 2-mercaptoethanol to sulfur monochloride of 3, resulting in a high yield of 91.7% . Similarly, 2-Hydroxy-N,N-bis(2-aminoethyl)ethylamine was synthesized through addition alkylation of diethyl triamine with epoxyethane, achieving a yield of 61% and a purity of 99% . These methods suggest that the synthesis of 2,2'-[[2-(2-Hydroxyethoxy)ethyl]imino]bisethanol would likely involve careful control of reaction conditions and reagent ratios.

Molecular Structure Analysis

The molecular structure of synthesized compounds is typically confirmed using various spectral characterization techniques. In the case of bis-(2-hydroxyl) ethyl tetrasulfide, the structure was confirmed by LC, IR, and ^1HNMR . For 2-Hydroxy-N,N-bis(2-aminoethyl)ethylamine, spectral characterization was also employed . These techniques would be essential in analyzing the molecular structure of 2,2'-[[2-(2-Hydroxyethoxy)ethyl]imino]bisethanol to ensure the correct compound has been synthesized.

Chemical Reactions Analysis

The papers do not provide specific details on the chemical reactions of the synthesized compounds. However, the synthesis processes themselves involve chemical reactions such as alkylation, which is a common reaction in organic chemistry used to transfer an alkyl group from one molecule to another . The reactions are likely to be sensitive to factors such as temperature, solvent, and reaction time, as evidenced by the synthesis of bis-(2-hydroxyl) ethyl tetrasulfide .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds are not detailed in the abstracts provided. However, the high purity of the synthesized 2-Hydroxy-N,N-bis(2-aminoethyl)ethylamine suggests that the compound has well-defined physical and chemical properties that can be measured and characterized . For a comprehensive analysis of 2,2'-[[2-(2-Hydroxyethoxy)ethyl]imino]bisethanol, similar assessments would be required to determine its solubility, melting point, boiling point, and reactivity.

Scientific Research Applications

Ethylene Polymerization and Oligomerization

Research has shown that bis(imino)pyridine iron complexes, which include compounds similar to 2,2'-[[2-(2-Hydroxyethoxy)ethyl]imino]bisethanol, have been used in the polymerization of ethylene. These complexes exhibit high activities and selectivities in ethylene polymerization, leading to the production of α-olefins or high polymers with exceptional properties (Kim et al., 2004). Similarly, silica-supported bis(imino)pyridyl iron(II) catalysts have been developed for ethylene polymerization, displaying high catalytic activities (Zheng, Liu, & Li, 2005).

Catalysis and Organic Synthesis

In the field of catalysis, 2,2'-[[2-(2-Hydroxyethoxy)ethyl]imino]bisethanol-related compounds have been used as organic supports for tridentate bis(imino)pyridinyliron catalysts in ethylene polymerization (Bouilhac et al., 2005). Additionally, coordination compounds of iron(II)chloride with bis(imino)pyridine ligands bearing ω-alkenyl substituents have been synthesized for use in self-immobilizing catalysts for ethylene polymerization (Seitz, Milius, & Alt, 2007).

Optical Materials and Polymer Science

In the realm of optical materials and polymer science, derivatives of bis(imino)pyridine complexes have been explored for their photoluminescent properties (Sierra & Lahti, 2004). Additionally, novel polyamides incorporating silphenylene groups and exhibiting interesting optical properties have been synthesized (So et al., 2003).

Environmental Applications

An intriguing application of bisphenol derivatives, closely related to 2,2'-[[2-(2-Hydroxyethoxy)ethyl]imino]bisethanol, includes the bioremediation of Bisphenol A using laccase from Fusarium incarnatum (Chhaya & Gupte, 2013).

Safety And Hazards

“2,2’-[[2-(2-Hydroxyethoxy)ethyl]imino]bisethanol” is harmful if swallowed (H302), causes skin irritation (H315), may cause an allergic skin reaction (H317), causes serious eye damage (H318), and is harmful to aquatic life with long-lasting effects (H412) .

properties

IUPAC Name

2-[2-(2-hydroxyethoxy)ethyl-(2-hydroxyethyl)amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19NO4/c10-4-1-9(2-5-11)3-7-13-8-6-12/h10-12H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIQBWPFLOVGXMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)N(CCO)CCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50170106
Record name 2,2'-((2-(2-Hydroxyethoxy)ethyl)imino)bisethanol
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Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2'-[[2-(2-Hydroxyethoxy)ethyl]imino]bisethanol

CAS RN

17626-34-5
Record name 2,2′-[[2-(2-Hydroxyethoxy)ethyl]imino]bis[ethanol]
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2,2'-((2-(2-Hydroxyethoxy)ethyl)imino)bisethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017626345
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2'-((2-(2-Hydroxyethoxy)ethyl)imino)bisethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50170106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-[[2-(2-hydroxyethoxy)ethyl]imino]bisethanol
Source European Chemicals Agency (ECHA)
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